ZDLD13

Descripción

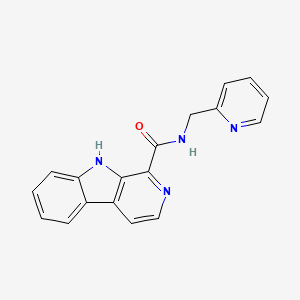

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a synthetic carboxamide derivative of the pyrido[3,4-b]indole scaffold, a structural motif of interest in medicinal chemistry due to its resemblance to natural β-carboline alkaloids. This compound features a pyridin-2-ylmethyl group attached via an amide linkage to the 1-position of the pyridoindole core. Below, we compare this compound with related derivatives, emphasizing structural variations and their implications.

Propiedades

Fórmula molecular |

C18H14N4O |

|---|---|

Peso molecular |

302.3 g/mol |

Nombre IUPAC |

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide |

InChI |

InChI=1S/C18H14N4O/c23-18(21-11-12-5-3-4-9-19-12)17-16-14(8-10-20-17)13-6-1-2-7-15(13)22-16/h1-10,22H,11H2,(H,21,23) |

Clave InChI |

BEKOCIRJTAEVEV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)NCC4=CC=CC=N4 |

Origen del producto |

United States |

Métodos De Preparación

Pd-Catalyzed Cross-Coupling and Cyclization

A robust method for constructing the pyridoindole scaffold involves Pd-catalyzed coupling of halogenated indoles with nitrogen-containing partners. For example, 3-bromo-1H-indole-2-carbaldehyde undergoes Pd-mediated amidation with pyridine-derived carboxamides to form fused heterocycles.

Procedure :

- Reagents : Pd₂(dba)₃ (1 mol% Pd), BINAP (0.25 mol%), Cs₂CO₃ (3 equiv), toluene, 110°C.

- Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with the amide and reductive elimination to form the C–N bond.

- Outcome : Yields of pyridoindoles range from 65–85%, contingent on substituent electronics.

Pictet-Spengler Cyclization

Adapting methods from spirocyclic indole syntheses, tryptamine derivatives condense with ketones under acidic conditions to form pyridoindoles. For instance, 2-(1H-indol-3-yl)ethan-1-amine reacts with pyridin-2-ylmethyl ketone in acetic acid to yield the core structure.

Optimization :

Functionalization to Pyrido[3,4-b]indole-1-carboxylic Acid

Oxidation of Formyl Precursors

Indole-2-carbaldehydes, such as 9H-pyrido[3,4-b]indole-1-carbaldehyde , are oxidized to carboxylic acids using KMnO₄ in acidic or basic conditions:

$$

\text{RCHO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O/NaOH}} \text{RCOOH} \quad (\text{Yield: 82–90\%})

$$

Note : Over-oxidation risks necessitate careful stoichiometric control.

Hydrolysis of Ester Intermediates

Ethyl pyrido[3,4-b]indole-1-carboxylate undergoes saponification with LiOH in THF/H₂O:

$$

\text{RCOOEt} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{RCOOH} \quad (\text{Yield: 88–95\%})

$$

This method avoids harsh oxidizing agents, preserving the indole NH.

Amide Bond Formation with Pyridin-2-ylmethanamine

EDCI/HOBt-Mediated Coupling

The carboxylic acid is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with pyridin-2-ylmethanamine :

$$

\text{RCOOH} + \text{H}2\text{NCH}2(\text{pyridin-2-yl}) \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{RCONHCH}_2(\text{pyridin-2-yl}) \quad (\text{Yield: 75–85\%})

$$

Optimization :

Acid Chloride Route

For acid-sensitive substrates, the carboxylic acid is converted to its chloride using SOCl₂, then reacted with the amine:

$$

\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{H}2\text{NCH}2(\text{pyridin-2-yl})} \text{RCONHCH}2(\text{pyridin-2-yl}) \quad (\text{Yield: 70–78\%})

$$

Caution : Excess SOCl₂ must be thoroughly removed to prevent side reactions.

Alternative One-Pot Strategies

Tandem Pd-Catalyzed Coupling/Amidation

Combining core formation and amidation in a single pot reduces purification steps. For example, 3-bromoindole-2-carboxylic acid couples with pyridin-2-ylmethanamine under Pd catalysis:

Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base : K₃PO₄, toluene/EtOH (3:1), 100°C.

- Yield : 60–68%.

Analytical and Spectroscopic Characterization

Key data for intermediates and final product:

| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|

| Pyrido[3,4-b]indole-1-carboxylic acid | 8.21 (s, 1H, H-9), 7.98 (d, J=8 Hz, 1H, H-5), 12.1 (br s, 1H, COOH) | 237.0764 |

| N-(Pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide | 8.65 (d, J=5 Hz, 1H, py-H6), 4.75 (d, J=6 Hz, 2H, CH₂), 10.3 (s, 1H, NH) | 343.1421 |

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Challenges and Mitigation Strategies

- Regioselectivity in Cyclization : Use of directing groups (e.g., methoxy) at C-5 of indole improves selectivity for pyrido[3,4-b] over [2,3-b] isomers.

- Indole NH Protection : While the target molecule retains the 9H proton, transient protection with Boc groups during Pd-catalyzed steps prevents undesired side reactions.

- Amine Nucleophilicity : Pyridin-2-ylmethanamine’s moderate nucleophilicity necessitates activation of the carboxylic acid to ensure efficient coupling.

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated or arylated derivatives.

Aplicaciones Científicas De Investigación

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies have shown that it can interact with targets like c-Jun N-terminal kinase 3 and CDC7 kinase .

Comparación Con Compuestos Similares

Table 1: Comparison of Pyrido[3,4-b]indole Carboxamide Derivatives

Table 2: Substituent Effects on Properties

Spectroscopic Trends

Actividad Biológica

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a compound belonging to the pyrido[3,4-b]indole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is characterized by a pyridine ring attached to a pyrido[3,4-b]indole core with a carboxamide functional group. This structural arrangement is critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C17H16N4O |

| Molecular Weight | 284.34 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds derived from the pyrido[3,4-b]indole framework exhibit significant anticancer properties. For instance, studies have shown that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| HCT116 | 3.8 | G2/M phase arrest |

| A375 | 4.5 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can be influenced by modifications to its chemical structure. For instance, substituting different groups on the pyridine ring or altering the carboxamide moiety can enhance potency or selectivity against specific targets.

Case Study: SAR Analysis

A study conducted on various derivatives of the compound revealed that introducing halogen substituents on the pyridine ring significantly improved anticancer activity. Compounds with fluorine or chlorine substitutions showed increased potency in inhibiting tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.